Triptolide
Beschreibung
Triptolide is a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F (TWHF). It exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer effects . Mechanistically, this compound binds irreversibly to XPB, a subunit of the TFIIH complex, inhibiting RNA polymerase II-mediated transcription and nucleotide excision repair. This interaction underlies its cytotoxic and antitumor properties but also contributes to systemic toxicity, such as hepatotoxicity and nephrotoxicity .
Eigenschaften
IUPAC Name |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIRQPKNDILPW-CIVMWXNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041144 | |
| Record name | Triptolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38748-32-2 | |
| Record name | Triptolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38748-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038748322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptolide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | triptolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triptolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ALD1S53J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Triptolid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion aus Tripterygium wilfordii unter Verwendung von Lösungsmitteln wie Ethylacetat, Methylendichlorid und Methanol . Der Extrakt wird mehreren Reinigungsschritten unterzogen, einschließlich Säulenchromatographie und Umkristallisation, um Triptolid zu isolieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Triptolid beinhaltet typischerweise die großtechnische Extraktion aus dem Pflanzenmaterial, gefolgt von der Reinigung. Der Prozess umfasst das Zerkleinern der Pflanze, die Extraktion mit Lösungsmitteln und die Reinigung des Extrakts mithilfe von Techniken wie Säulenchromatographie und Umkristallisation . Auch fortgeschrittene Verfahren wie die Nanostruktur-Präparation und die Mikrokapselung wurden untersucht, um die Bioverfügbarkeit zu verbessern und die Toxizität von Triptolid zu reduzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Triptolid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Triptolid kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Triptolid-Derivate, die auf ihre verbesserten pharmakologischen Eigenschaften untersucht wurden .
4. Wissenschaftliche Forschungsanwendungen
Triptolid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Medizin: Wird auf sein Potenzial bei der Behandlung von Krebs, Autoimmunerkrankungen und entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von kontrazeptiven Schädlingsbekämpfungsmitteln eingesetzt.
5. Wirkmechanismus
Triptolid übt seine Wirkungen durch mehrere molekulare Zielstrukturen und Signalwege aus:
Inhibition von NF-κB: Triptolid inhibiert den Signalweg des nuklearen Faktor kappa-light-chain-enhancer von aktivierten B-Zellen (NF-κB) und reduziert so Entzündungen und Immunreaktionen.
Induktion von Apoptose: Es fördert den Zelltod in Krebszellen, indem es die Expression von Hitzeschockprotein 70 (HSP70) verringert und die Kalziumfreisetzung beeinflusst.
Transkriptionsinhibition: Triptolid wirkt als Transkriptionsinhibitor und beeinflusst die Expression verschiedener Gene, die an Zellüberleben und -proliferation beteiligt sind.
Anti-Angiogenese: Es hemmt die Bildung neuer Blutgefäße, was für das Tumorwachstum entscheidend ist.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Immunosuppressive Properties
Triptolide is well-known for its potent anti-inflammatory effects, making it a candidate for treating various autoimmune diseases. Research indicates that this compound inhibits the expression of pro-inflammatory cytokines and signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Key Findings:
- Rheumatoid Arthritis: Clinical trials have confirmed this compound's efficacy in reducing symptoms of rheumatoid arthritis. A study involving patients demonstrated significant improvements in disease activity scores after treatment with this compound extracts .
- Lupus Nephritis: In experimental models, this compound reduced proteinuria and podocyte injury by inhibiting inflammatory responses, showcasing its potential in treating lupus nephritis .
- Pulmonary Hypertension: this compound administration in rat models effectively attenuated pulmonary hypertension, indicating its role in managing cardiovascular complications associated with inflammation .
Anticancer Activities
This compound has emerged as a promising agent in cancer therapy due to its ability to inhibit tumor cell proliferation and induce apoptosis across various cancer types.
Mechanisms of Action:
- Inhibition of Signaling Pathways: this compound downregulates critical signaling pathways involved in cancer progression, including Notch1 and STAT3. Studies have shown that simultaneous inhibition of these pathways significantly reduces cancer cell proliferation .
- Glioma Treatment: Recent research highlights this compound's effectiveness against glioma cells by inducing apoptosis through NF-κB pathway inhibition. This suggests a potential therapeutic avenue for treating aggressive brain tumors .
- Broad-Spectrum Antitumor Effects: this compound exhibits cytotoxicity against multiple solid tumors, including lung and pancreatic cancers. Its ability to overcome drug resistance further enhances its therapeutic potential .
Comprehensive Data Tables
The following tables summarize the applications of this compound based on various diseases and conditions:
Case Studies
-
Rheumatoid Arthritis Treatment:
A randomized double-blind study involving 120 patients showed that treatment with this compound resulted in a significant reduction in joint pain and swelling compared to placebo groups. The study emphasized the need for continued research into optimal dosing regimens to maximize therapeutic benefits while minimizing side effects. -
Lupus Nephritis Management:
In a controlled trial with 50 patients suffering from lupus nephritis, those treated with this compound exhibited a marked decrease in proteinuria levels and improved renal function over a six-month period. The findings support this compound's role as an effective immunosuppressive agent. -
Cancer Therapy:
A study on the effects of this compound on glioma cells revealed that treatment led to significant reductions in cell viability and increased markers of apoptosis. This study utilized both in vitro assays and animal models to validate the anticancer efficacy of this compound.
Wirkmechanismus
Triptolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and immune responses.
Induction of Apoptosis: It promotes cell death in cancer cells by decreasing the expression of heat shock protein 70 (HSP70) and affecting calcium release.
Transcription Inhibition: this compound acts as a transcription inhibitor, affecting the expression of various genes involved in cell survival and proliferation.
Anti-Angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Vergleich Mit ähnlichen Verbindungen
Anti-Cancer Activity
- This compound : Demonstrates broad-spectrum antitumor activity at low concentrations (IC₅₀: 2–10 ng/mL), even in Taxol-resistant cells. It induces apoptosis via p53-independent pathways and downregulates cell cycle regulators like Bcl-2 and cyclins .
- Celastrol: Inhibits HSP90 and NF-κB, but higher concentrations (IC₅₀: ~500 nM) are required compared to this compound.
- Pristimerin : Suppresses NF-κB but reduces cell viability at concentrations needed for pathway inhibition, suggesting its effects may stem from general cytotoxicity rather than specific targeting .
Anti-Inflammatory and Immunosuppressive Effects
- This compound: Potently inhibits NF-κB, STAT3, and SMAD2/3 signaling at nanomolar concentrations, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). It also attenuates chronic transplant rejection by lowering donor-specific antibodies (DSAs) .
- Celastrol : Modulates NF-κB and HSP90 but with lower potency than this compound. It shows promise in metabolic disorders but has a narrower therapeutic window .
Toxicity Profiles
- This compound: Dose-dependent hepatotoxicity and nephrotoxicity due to global transcription inhibition. Strategies like herb compatibility (e.g., with Panax notoginseng) reduce toxicity by altering pharmacokinetics .
- Celastrol and Pristimerin: Exhibit cardiotoxicity and gastrointestinal toxicity, linked to their reactive quinone-methide groups. Pristimerin’s therapeutic index is particularly narrow .
Clinical and Preclinical Advancements
- This compound : Phase I trials for PG490-88 (a water-soluble derivative) are ongoing. Combination with artesunate synergistically enhances antitumor effects in pancreatic cancer models .
- Celastrol : Investigated for obesity and neurodegenerative diseases but faces challenges in toxicity management .
Biologische Aktivität
Triptolide, a diterpene triepoxide derived from the plant Tripterygium wilfordii, has garnered significant attention due to its diverse biological activities, particularly in oncology and immunology. This compound exhibits potent anti-inflammatory, immunosuppressive, and anticancer properties, making it a subject of extensive research.
Anticancer Properties
This compound has demonstrated strong antiproliferative effects across various cancer cell lines. Notably:
- Inhibition of Cancer Cell Proliferation : this compound exhibits an average IC50 of 12 nM against 60 cancer cell lines, indicating its potent cytotoxicity .
- Mechanisms of Action : It induces apoptosis through multiple pathways, including:
Table: Summary of this compound's Anticancer Effects
Anti-Inflammatory and Immunosuppressive Effects
This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and signaling pathways:
- Cytokine Inhibition : It reduces the expression of TNF-α, IL-1β, and IL-6, which are pivotal in inflammatory responses .
- NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, thereby reducing inflammation and fibrosis .
Case Studies
- Colorectal Cancer : A study using the HCT116 cell line revealed that this compound treatment altered the expression levels of over 900 proteins, impacting pathways related to ribosome biogenesis and signaling . This highlights its potential as a therapeutic agent in CRC.
- Lung Cancer : Research indicates that this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating critical signaling pathways like Akt/mTOR .
- Autoimmune Diseases : Clinical trials have shown that this compound effectively reduces symptoms in conditions like rheumatoid arthritis by suppressing immune responses and inflammatory markers .
Mechanisms Underlying Biological Activity
This compound's biological activity is mediated through several molecular mechanisms:
- Gene Expression Modulation : It affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis.
- Protein Phosphorylation Changes : Proteomic analyses have shown significant alterations in phosphorylation states of proteins involved in critical cellular processes when treated with this compound .
- MicroRNA Regulation : this compound influences microRNA expression profiles, which play essential roles in cancer cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess triptolide’s cytotoxic effects in cancer cell lines?
- Methodological Answer: Standard assays include:
- Resazurin assay for viability and IC50 determination .
- Annexin V/propidium iodide (PI) staining via flow cytometry to quantify apoptosis .
- Western blotting for caspase-3 activation and DNA damage markers (e.g., phospho-histone H2AX) .
- Rad51 and PCNA expression analysis to evaluate DNA repair mechanisms .
Q. How does this compound induce apoptosis in lymphoma cells, and what key pathways are involved?
- Methodological Answer:
- This compound triggers caspase-3-dependent apoptosis , measurable via cleavage assays and caspase inhibitors .
- DNA damage is confirmed by γ-H2AX foci detection (flow cytometry) and comet assays .
- Synergistic effects with PARP/PI3K inhibitors suggest interplay with DNA repair and survival pathways .
Q. What are the primary molecular targets of this compound in cancer cells?
- Methodological Answer:
- NF-κB inhibition is validated via luciferase reporter assays and EMSA to assess DNA-binding activity .
- GATA1 binding disruption is tested using electrophoretic mobility shift assays (EMSA) .
- Molecular docking studies predict interactions with IκB kinase β and NF-κB DNA complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual roles as an immunosuppressant and anticancer agent?
- Methodological Answer:
- Conduct cell-type-specific studies : Compare immune cells (e.g., T-cells) vs. cancer cells using cytokine profiling (ELISA) and proliferation assays .
- Dose-response experiments to identify thresholds for immunosuppressive vs. cytotoxic effects .
- In vivo models with immune checkpoint analysis (e.g., PD-1/PD-L1) to assess tumor microenvironment modulation .
Q. What strategies are effective for studying this compound’s synergy with radiotherapy or targeted therapies?
- Methodological Answer:
- Isobologram analysis or combination index (CI) calculations to quantify synergy in vitro .
- In vivo xenograft models with fractionated radiation and pharmacokinetic monitoring of this compound .
- Transcriptomic profiling (RNA-seq) post-treatment to identify pathway crosstalk (e.g., NF-κB and PI3K/AKT) .
Q. How can researchers address variability in this compound’s efficacy across drug-resistant vs. sensitive cancer models?
- Methodological Answer:
- Hierarchical clustering of gene expression data to identify resistance markers .
- CRISPR-Cas9 screens to pinpoint synthetic lethal partners of this compound in resistant lines .
- Pharmacodynamic studies comparing drug uptake (LC-MS/MS) and efflux pump activity (e.g., P-glycoprotein inhibition assays) .
Q. What methodologies optimize this compound’s dose range to minimize off-target toxicity in preclinical studies?
- Methodological Answer:
- MTT/CCK-8 assays for IC50 determination in normal vs. cancer cell lines .
- Pharmacokinetic studies in rodents to assess bioavailability and organ-specific toxicity (e.g., liver enzymes, renal function) .
- Toxicogenomics to identify dose-dependent gene expression changes linked to adverse effects .
Methodological Considerations for Experimental Design
- Dose Optimization : Use non-linear regression models to establish therapeutic windows .
- Data Contradictions : Employ meta-analysis of transcriptomic datasets (e.g., GEO, TCGA) to reconcile cell-type-specific responses .
- Ethical and Reproducibility Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
